Potassium (3,5-difluorobenzyl)trifluoroborate

Description

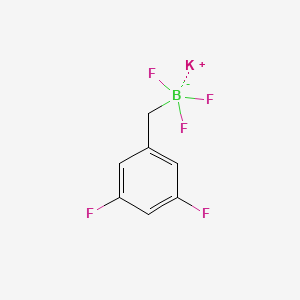

Potassium (3,5-difluorobenzyl)trifluoroborate (CAS: 267006-26-8) is a fluorinated organoboron compound with the molecular formula C₆H₃BF₅K and a molecular weight of 233.01 g/mol . It is a stable, crystalline solid used extensively in Suzuki-Miyaura cross-coupling reactions due to its compatibility with diverse catalysts and functional groups. The 3,5-difluoro substitution pattern on the benzyl ring enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C7H5BF5K |

|---|---|

Molecular Weight |

234.02 g/mol |

IUPAC Name |

potassium;(3,5-difluorophenyl)methyl-trifluoroboranuide |

InChI |

InChI=1S/C7H5BF5.K/c9-6-1-5(2-7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |

InChI Key |

GNKMNGPXENOZRN-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CC1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3,5-difluorobenzyl)trifluoroborate typically involves the reaction of 3,5-difluorobenzylboronic acid with potassium bifluoride. The reaction proceeds as follows:

Preparation of 3,5-difluorobenzylboronic acid: This can be synthesized through the borylation of 3,5-difluorobenzyl halides using a suitable boron reagent.

Formation of this compound: The 3,5-difluorobenzylboronic acid is then reacted with potassium bifluoride (KHF2) to form the desired trifluoroborate salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are handled in a controlled environment to prevent contamination and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (3,5-difluorobenzyl)trifluoroborate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Aryl or Vinyl Halides: Reactants in Suzuki-Miyaura coupling.

Base: Often required to facilitate the reaction, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted benzyl derivatives, depending on the specific reactants used in the coupling or substitution reactions .

Scientific Research Applications

Potassium (3,5-difluorobenzyl)trifluoroborate has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

Mechanism of Action

The mechanism by which potassium (3,5-difluorobenzyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms enhances the reactivity and stability of the intermediate species, facilitating the overall reaction process.

Comparison with Similar Compounds

Comparison with Structurally Similar Trifluoroborates

Substituent Position Variations

Potassium (2,3-Difluorobenzyl)trifluoroborate (CAS: N/A; Purity: 95%, MFCD18861736 )

- Molecular Formula : C₇H₅BF₅K (MW: 234.02 g/mol).

- Key Differences : The 2,3-difluoro substitution introduces ortho-fluorine atoms, increasing steric hindrance near the boron center. This reduces reactivity in certain cross-coupling reactions compared to the 3,5-isomer .

- Applications : Used in asymmetric synthesis and agrochemical intermediates .

Potassium (2,4-Difluorobenzyl)trifluoroborate (CAS: 1632070-90-6; Purity: 95% )

Functional Group Variations

Potassium 3,5-Bis(trifluoromethyl)phenyltrifluoroborate (CAS: N/A; Purity: 98% )

- Molecular Formula : C₈H₃BF₉K (MW: 298.02 g/mol).

- Key Differences : Trifluoromethyl groups are stronger electron-withdrawing substituents than fluorine, accelerating oxidative addition in Pd-catalyzed reactions. However, increased steric bulk may reduce yields in sterically demanding substrates .

Potassium (2,4-Dichlorophenyl)trifluoroborate (CAS: 192863-38-0 )

Comparative Data Table

Research Findings and Reactivity Trends

- Electronic Effects : Fluorine substituents in the 3,5-positions provide balanced electron withdrawal, enhancing stability and reactivity in cross-couplings compared to ortho-substituted analogs .

- Steric Considerations: 2,3- and 2,4-difluoro derivatives exhibit reduced catalytic turnover in sterically hindered reactions due to proximity of fluorine atoms to the boron center .

- Functional Versatility : Hybrid systems like vinyltrifluoroborates expand synthetic utility beyond aromatic systems, enabling access to alkenes and conjugated polymers .

Biological Activity

Potassium (3,5-difluorobenzyl)trifluoroborate is an organoboron compound that has garnered attention in recent years for its unique properties and potential biological applications. This article explores its biological activity, synthesis methods, and comparative studies with related compounds.

This compound has the following molecular characteristics:

- Molecular Formula : C₈H₆B F₅K

- Molecular Weight : Approximately 258.00 g/mol

- Structure : The compound features a trifluoroborate group attached to a benzyl moiety that is further substituted with two fluorine atoms at the 3 and 5 positions.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies have highlighted its potential in various applications:

- Anticancer Activity : Preliminary studies indicate that organotrifluoroborates may exhibit anticancer properties by acting as inhibitors of key enzymes involved in tumor growth. The presence of fluorine atoms is believed to enhance the compound's reactivity and bioavailability.

- Enzyme Inhibition : Similar compounds have been reported as competitive inhibitors of serine proteases, such as trypsin and α-chymotrypsin. This suggests that this compound may also interact with these enzymes, potentially leading to therapeutic applications in managing conditions associated with protease activity .

- Nucleophilic Reactions : As a nucleophilic boron reagent, it can participate in various cross-coupling reactions, which are essential in medicinal chemistry for synthesizing complex molecules. Its stability under oxidative conditions makes it a valuable reagent in organic synthesis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar organotrifluoroborates:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Potassium (3,5-difluorophenyl)trifluoroborate | Difluoro groups on phenyl ring | Used primarily in cross-coupling reactions |

| Potassium (5-chloro-pyridin-3-yl)trifluoroborate | Chlorine substitution instead of difluoro | May exhibit different biological activity |

| Potassium (5-(methoxy)pyridin-3-yl)trifluoroborate | Methoxy group instead of difluoro | Potentially less reactive than the difluoro variant |

This comparison highlights how the difluoro substitution on the benzyl ring may enhance both reactivity and biological interactions compared to other organotrifluoroborates.

Case Studies and Research Findings

- Toxicological Studies : Research has shown that certain organotrifluoroborates do not significantly alter liver and kidney function in animal models when administered at varying doses. This suggests a favorable safety profile for further exploration .

- Pharmacological Investigations : Studies focusing on potassium thiophene-3-trifluoroborate indicate that similar compounds can exhibit antinociceptive properties without affecting motor performance or engaging major endogenous analgesic systems . This could imply that this compound might also possess such properties.

Q & A

Q. What are the optimal storage conditions for potassium (3,5-difluorobenzyl)trifluoroborate to ensure stability during experimental workflows?

this compound should be stored under inert gas (nitrogen or argon) at 2–8°C to prevent hydrolysis and degradation. Exposure to moisture or oxygen can lead to protodeboronation or formation of boronic acid byproducts. NMR studies confirm that hydrolysis occurs in aqueous media, especially under basic conditions, necessitating strict anhydrous handling .

Q. How does this compound compare to aryl boronic acids in Suzuki-Miyaura (SM) coupling reactions?

Trifluoroborates are more stable and less prone to side reactions (e.g., homocoupling or oxidation) than boronic acids. In SM couplings, trifluoroborates release endogenous boronic acid (in situ via hydrolysis) and fluoride ions, which activate the palladium catalyst and suppress protodeboronation. For example, trifluoroborates in THF/water systems achieve >95% coupling yields with minimal side products, whereas boronic acids under identical conditions produce 2–40% impurities .

Q. What solvents and bases are recommended for SM couplings involving this reagent?

Biphasic systems like toluene/water (3:1) or polar solvents like THF/water (10:1) are effective. Bases such as K₂CO₃ or Cs₂CO₃ (3 equiv.) are optimal for hydrolysis control. Fluoride ions generated from the reagent enhance transmetalation efficiency, particularly in aqueous media .

Advanced Research Questions

Q. What is the mechanistic role of endogenous fluoride and boronic acid in SM couplings with potassium trifluoroborates?

Fluoride ions activate Pd catalysts by displacing halides, accelerating oxidative addition. The in situ-generated boronic acid participates in transmetalation, while residual trifluoroborate stabilizes intermediates. NMR studies reveal rapid equilibrium between trifluoroborate, boronic acid, and boronate species, which dictates reaction efficiency and selectivity .

Q. How does the 3,5-difluoro substitution pattern influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl group, enhancing oxidative addition to Pd(0). However, steric hindrance from the 3,5-substitution may slow transmetalation. Comparative studies with mono-fluorinated analogs show higher yields for 3,5-difluoro derivatives in couplings with electron-rich aryl halides .

Q. Can this reagent couple with less-reactive aryl chlorides, and what catalytic systems are effective?

Yes, but it requires Pd catalysts with bulky, electron-rich ligands (e.g., XPhos or SPhos) to facilitate oxidative addition. For example, coupling with 4-chlorotoluene in THF/water at 80°C achieves 75–85% yield using Pd(OAc)₂/XPhos and K₃PO₄ as the base .

Q. What are the primary degradation pathways of this compound under basic or protic conditions?

Hydrolysis to boronic acid occurs in aqueous bases (e.g., KOH), followed by protodeboronation to form fluorobenzene derivatives. At 55°C, protodeboronation accelerates, yielding 3,5-difluorotoluene as a major byproduct. Stability is pH-dependent, with optimal performance near neutral conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.